molecular formula C9H13NO2S B3228466 N-methyl-1-(p-tolyl)methanesulfonamide CAS No. 1263274-84-5

N-methyl-1-(p-tolyl)methanesulfonamide

Cat. No.: B3228466
CAS No.: 1263274-84-5
M. Wt: 199.27 g/mol
InChI Key: FDMKHWIIBBTRGU-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Sulfonamides and Their Chemical Significance

N-methyl-1-(p-tolyl)methanesulfonamide belongs to the sulfonamide class of organosulfur compounds, which are defined by the presence of a sulfonyl group connected to an amine group, with the general structure R−S(=O)₂−NR₂. wikipedia.org This functional group is of paramount importance in both medicinal chemistry and synthetic organic chemistry. Historically, sulfonamides, often called sulfa drugs, were the first broadly effective systemic antibacterials, heralding the dawn of the antibiotic era. wikipedia.orgajchem-b.com The original sulfonamide drug, Prontosil, was discovered in the 1930s and paved the way for the treatment of various bacterial infections. wikipedia.org

The chemical significance of sulfonamides extends far beyond their antimicrobial properties. ajchem-b.com The sulfonamide moiety is a key structural component in a wide array of therapeutic agents, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and anti-inflammatory drugs (e.g., celecoxib). wikipedia.org Their broad range of biological activities, which also includes antiviral, antidiabetic, and anticancer properties, stems from their ability to act as mimics of p-aminobenzoic acid (PABA), thereby inhibiting key enzymatic pathways in pathogens. ajchem-b.comnih.gov

In the realm of organic synthesis, the sulfonamide group is valued for its chemical stability. wikipedia.org It is often employed as a protecting group for amines due to its resistance to many reaction conditions. wisdomlib.org The rigidity of the sulfonamide functional group often results in crystalline derivatives, which facilitates the purification and characterization of amines via their melting points. wikipedia.org

Historical Development of Methanesulfonamide (B31651) Synthesis and Functionalization Methodologies

The synthesis of sulfonamides has been a cornerstone of organic chemistry for decades. The classical and most common method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, is a robust and versatile method for forming the sulfonamide N-S bond. wikipedia.org For methanesulfonamides specifically, methanesulfonyl chloride is reacted with the desired amine. google.com

Historically, the sulfonamide group was often regarded as a terminal functional group—metabolically stable and relatively unreactive, installed early in a synthetic sequence and carried through to the final product. chemrxiv.org However, contemporary research has focused on developing methods to functionalize sulfonamides at a late stage in a synthesis, thereby treating them as versatile synthetic handles rather than inert appendages. chemrxiv.orgchemrxiv.org

Recent advancements have introduced innovative strategies for the modification and cleavage of the sulfonamide bond. For instance, methods for the reductive cleavage of the N-S bond have been developed, which generate sulfinates and amines. chemrxiv.org These intermediates can then be trapped with various electrophiles or undergo further reactions, allowing for the transformation of a sulfonamide into a diverse array of other functional groups. chemrxiv.org Other modern approaches include copper-catalyzed C-H functionalization reactions for the direct sulfonamidation of substrates. researchgate.net These evolving methodologies enhance the utility of sulfonamides, including methanesulfonamide derivatives, as key building blocks in the construction of complex molecules.

Rationale for Focused Academic Inquiry into this compound

While extensive literature exists for the broader sulfonamide class, focused inquiry into specific, structurally well-defined analogues like this compound is crucial for a deeper understanding of structure-property relationships. The rationale for investigating this particular compound lies in its distinct structural components, which make it an excellent model system for various studies in organic chemistry.

The key structural features of this compound are:

The Methanesulfonamide Core: As a simple alkylsulfonamide, it serves as a fundamental scaffold. Studies on this core can provide insights applicable to more complex aliphatic sulfonamides.

The N-methyl Group: The presence of a methyl group on the nitrogen atom provides a simple, sterically non-demanding substitution. This allows for direct comparison with primary (N-H) sulfonamides and those with bulkier N-substituents, helping to elucidate the electronic and steric effects of N-alkylation on the reactivity and properties of the sulfonamide group.

The p-tolyl Group: The para-substituted tolyl group attached to the sulfur atom introduces a defined aromatic system. The methyl group in the para position exerts a specific electronic effect (electron-donating by hyperconjugation) on the sulfonyl group, which influences the reactivity of the entire molecule. This well-defined substitution pattern is ideal for mechanistic studies and for serving as a benchmark in the development of new synthetic methods.

Consequently, this compound is a valuable substrate for probing the nuances of sulfonamide chemistry, developing new catalytic systems, and serving as a building block in the synthesis of more complex target molecules where fine-tuning of electronic and steric properties is required.

Overview of Research Scope and Methodological Approaches

The academic investigation of a compound such as this compound typically follows a structured methodological approach, encompassing its synthesis, characterization, and the exploration of its chemical behavior.

Synthesis and Purification: The initial research scope involves the development of an efficient and scalable synthesis. A likely approach would be the reaction of p-toluenemethanesulfonyl chloride with methylamine (B109427). The resulting product would then be purified using standard laboratory techniques such as recrystallization or column chromatography to obtain the compound in high purity.

Structural Elucidation and Characterization: Once synthesized and purified, a comprehensive characterization is essential to confirm its structure and assess its properties. The standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to determine the precise connectivity of atoms and the chemical environment of the protons and carbons in the molecule.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming its structure.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, particularly the strong absorptions associated with the S=O bonds of the sulfonyl group.

X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of the molecular structure and detailed information about bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.

Reactivity and Application Studies: Following full characterization, the research scope would broaden to investigate the chemical reactivity of this compound. This could involve exploring its utility in late-stage functionalization reactions, its stability under various conditions, or its potential as a ligand in catalysis or as a precursor for the synthesis of novel heterocyclic compounds or other medicinally relevant scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8-3-5-9(6-4-8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMKHWIIBBTRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for N Methyl 1 P Tolyl Methanesulfonamide

Direct Sulfonylation Strategies Utilizing p-Tolylmethanesulfonyl Chloride Precursors

The most direct method for the synthesis of N-methyl-1-(p-tolyl)methanesulfonamide involves the reaction of p-tolylmethanesulfonyl chloride with methylamine (B109427). This approach is a straightforward nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Optimization of Reaction Conditions for Primary Amine N-Methylation

The N-methylation of a primary sulfonamide, such as p-toluenesulfonamide (B41071), represents an alternative direct approach. This involves reacting the parent sulfonamide with a methylating agent. The efficiency of this N-methylation is highly dependent on the choice of reagents and conditions. Studies on the N-methylation of peptides on a solid support have shown that using dimethyl sulfate (B86663) in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective. nih.gov This method is part of a three-step procedure that includes activation of the amine, N-methylation, and subsequent deprotection. nih.gov

A representative, though generalized, set of conditions for the N-methylation of a sulfonamide is presented in the table below.

ParameterConditionPurpose
Methylating Agent Dimethyl sulfate, Methyl iodideSource of the methyl group
Base Potassium carbonate, DBUTo deprotonate the sulfonamide nitrogen
Solvent Acetone, N,N-Dimethylformamide (DMF)To dissolve reactants and facilitate the reaction
Temperature Room temperature to 60 °CTo control the reaction rate
Reaction Time 2-24 hoursTo ensure completion of the reaction

Note: This table represents typical conditions for N-methylation of sulfonamides and is for illustrative purposes. Specific conditions for this compound may vary.

Evaluation of Base Effects on Yield and Selectivity

The choice of base is critical in sulfonamide synthesis as it serves to neutralize the hydrogen chloride byproduct in direct sulfonylation or to deprotonate the sulfonamide in N-methylation reactions. The basicity and nucleophilicity of the chosen base can significantly impact the reaction's yield and the formation of byproducts. For direct sulfonylation, an excess of the amine reactant (methylamine) can itself act as the base. Alternatively, a non-nucleophilic tertiary amine like triethylamine (B128534) or pyridine (B92270) is often added.

In the context of N-methylation, weaker bases like potassium carbonate may require higher temperatures or longer reaction times, while stronger, non-nucleophilic bases like DBU can facilitate faster reactions under milder conditions. nih.gov The selection of the base must also consider the potential for side reactions, such as the promotion of elimination reactions or reaction with the electrophilic reagent.

Solvent System Influence on Reaction Efficiency

The solvent plays a crucial role in the synthesis of sulfonamides by influencing the solubility of reactants, the rate of reaction, and the ease of product isolation. A patent describing the preparation of methanesulfonamide (B31651) derivatives highlights the use of a nitroalkane, such as 1-nitropropane, as a reaction diluent. chemicalbook.com This solvent is advantageous because the sulfonamide product is soluble at moderately elevated temperatures (50-80 °C), while the amine hydrochloride byproduct is not, simplifying the separation by filtration. chemicalbook.com

Commonly used solvents for such reactions include dichloromethane, chloroform, and ethers. The polarity of the solvent can affect the reaction rate, with polar aprotic solvents often being preferred for nucleophilic substitution reactions.

Alternative Synthetic Routes Involving Multistep Functionalization

Beyond direct sulfonylation, this compound can be synthesized through multistep pathways that involve the sequential introduction of the necessary functional groups.

Amidation of N-methylmethanesulfonamide Derivatives with p-Tolyl Reagents

This approach involves first synthesizing N-methylmethanesulfonamide, which can be prepared from methanesulfonyl chloride and methylamine. nih.gov The resulting N-methylmethanesulfonamide can then be functionalized with a p-tolyl group. This could potentially be achieved through a Friedel-Crafts-type reaction, although this would likely require activation of the p-tolyl ring and could lead to issues with regioselectivity. A more controlled approach would involve using a pre-functionalized p-tolyl reagent.

A study on the synthesis of N,N-diethylamido substituted p-toluenesulfonamides involved the reaction of p-toluenesulfonyl chloride with amino acids, followed by amidation. google.com A similar strategy could be envisioned where a derivative of N-methylmethanesulfonamide is coupled with a suitable p-tolyl synthon.

Coupling Reactions Involving Aryl and Sulfonyl Moieties

Modern organic synthesis offers a variety of cross-coupling reactions that could be adapted for the synthesis of this compound. For instance, a palladium- or copper-catalyzed coupling reaction could be employed to form the C-S or S-N bond.

One potential, though not explicitly demonstrated for this compound, route could involve the coupling of a p-tolylboronic acid with an N-methylsulfamoyl chloride derivative or a related species. Another possibility is the coupling of a p-tolyl halide with a pre-formed N-methylmethanesulfonamide anion. A patent for the preparation of methyl p-tolyl sulfone describes the methylation of sodium p-toluenesulfinate, which is formed from p-toluenesulfonyl chloride. This suggests that the formation of a sulfinate intermediate from p-tolylmethanesulfonyl chloride could be a viable step, followed by a coupling reaction with a methylamine equivalent.

The table below outlines a generalized scheme for a potential cross-coupling approach.

Reactant 1Reactant 2CatalystLigandBaseSolvent
p-Tolylboronic acidN-Methylsulfamoyl chloridePd(OAc)2SPhosK3PO4Toluene/Water
p-Tolyl iodideN-MethylmethanesulfonamideCuIPhenanthrolineCs2CO3Dioxane

Note: This table illustrates potential cross-coupling strategies based on general methodologies and is for conceptual purposes. The feasibility and specific conditions for the synthesis of this compound would require experimental validation.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is driven by the need to reduce the environmental impact of chemical manufacturing. nih.gov These principles aim to prevent waste, maximize atom economy, utilize less hazardous chemicals, and design energy-efficient processes. acs.orgyoutube.comyoutube.com

Key strategies in the green synthesis of sulfonamides include:

Use of Safer Solvents: Traditional syntheses of sulfonamides often employ volatile and hazardous organic solvents. researchgate.net A significant advancement is the substitution of these with more environmentally benign alternatives such as water or polyethylene (B3416737) glycol (PEG-400). sci-hub.se Water is particularly attractive due to its non-toxic nature, and methods have been developed for sulfonamide synthesis from sodium sulfinate and nitroarenes in water, where the product can be isolated by simple filtration. researchgate.net

Catalysis over Stoichiometric Reagents: Catalytic methods are preferred as they minimize waste by using small amounts of a substance to carry out a reaction multiple times. youtube.com For instance, iodine-catalyzed sulfonylation of sulfonyl hydrazides with tertiary amines in water provides an eco-friendly route to sulfonamides. researchgate.net

Waste Prevention and Atom Economy: The ideal synthesis incorporates all starting materials into the final product, a concept known as atom economy. acs.orgyoutube.com One-pot, two-step syntheses, such as the metal-free production of sulfonamides from nitroarenes and sodium arylsulfinates, exemplify this principle by reducing the need for intermediate purification steps and minimizing waste. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. youtube.com The development of methods for sulfonamide synthesis at room temperature, such as the reaction of tosyl chloride with amino acids in water, contributes to more energy-efficient processes. sci-hub.se

Renewable Feedstocks: While not yet specific to this compound, the broader field of green chemistry encourages the use of renewable starting materials, often derived from agricultural products, to reduce reliance on fossil fuels. nih.govyoutube.com

Table 1: Application of Green Chemistry Principles in Sulfonamide Synthesis

Green Chemistry PrincipleApplication in Sulfonamide SynthesisResearch Finding
Waste Prevention One-pot synthesis to reduce intermediate workup and waste generation.Development of a metal-free one-pot two-step synthesis of sulfonamides from nitroarenes and sodium arylsulfinates. researchgate.net
Atom Economy Designing syntheses to maximize the incorporation of reactant atoms into the final product.Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tertiary amines in water, maximizing atom utilization. researchgate.net
Safer Solvents Replacement of hazardous organic solvents with water or other green solvents.A facile and environmentally benign method for synthesizing sulfonamide derivatives at room temperature using water as a solvent. sci-hub.se
Energy Efficiency Conducting reactions at ambient temperature and pressure.Synthesis of sulfonamides in PEG-400 using potassium carbonate as a base at moderate temperatures. sci-hub.se
Catalysis Use of catalysts instead of stoichiometric reagents to minimize waste.Iodine, in combination with t-butyl hydroperoxide, serves as a catalyst for the synthesis of sulfonamides from sulfonyl hydrazides and tertiary amines. researchgate.net

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The development of stereoselective methods to produce chiral analogues of this compound is an active area of research.

Enantioselective Approaches to Related N-Substituted Methanesulfonamides

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. While specific examples for this compound are not prevalent in the provided search results, general strategies for the asymmetric synthesis of chiral sulfonamides and related sulfur-containing compounds are well-documented.

A notable approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, the asymmetric synthesis of chiral sulfoximines, which are structurally related to sulfonamides, has been achieved through the sulfur-selective alkylation and arylation of easily accessible chiral sulfinamides. nih.govorganic-chemistry.org This method allows for the creation of chiral sulfur centers with high enantiopurity.

Another strategy is the development of enantiopure bifunctional S(VI) transfer reagents. chemrxiv.org These reagents can be used for the rapid asymmetric synthesis of various chiral S(VI) functional groups, including sulfoximines and sulfonimidamides, with excellent enantiopurity. chemrxiv.org The principles of these methods could potentially be adapted for the enantioselective synthesis of chiral N-substituted methanesulfonamides.

Recent advancements have also focused on the enantioselective synthesis of sulfinamidines via asymmetric nitrogen transfer from N−H oxaziridines to sulfenamides. uni-muenchen.de This method provides access to enantiomerically enriched primary sulfinamidines, which are valuable chiral building blocks. uni-muenchen.de

Diastereoselective Control in Functionalization Steps

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. The goal is to control the relative stereochemistry of these centers. In the context of this compound analogues, this could involve the introduction of new stereocenters into the molecule in a controlled manner.

While specific diastereoselective syntheses for this compound were not detailed in the search results, the general principles of diastereoselective reactions are applicable. For example, in the synthesis of complex molecules, existing stereocenters can direct the formation of new ones. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis.

The functionalization of a pre-existing chiral sulfonamide would likely proceed with some degree of diastereoselectivity, influenced by the steric and electronic properties of the chiral center. The choice of reagents and reaction conditions can often be optimized to enhance the desired diastereomeric ratio.

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of the final product are critical steps in any synthetic process to ensure high purity. For this compound, standard techniques such as recrystallization and chromatography are employed.

Recrystallization is a common method for purifying solid compounds. youtube.com The choice of solvent is crucial; the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature, while the impurities should either be highly soluble or insoluble at all temperatures. youtube.com For sulfonamides, recrystallization from solvents like ethanol (B145695) or aqueous isopropanol (B130326) has been historically used to achieve high chemical purity. google.com The process involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. youtube.com

Chromatographic techniques are also widely used for the purification of sulfonamides. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a versatile technique where the crude product is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is passed through to elute the components at different rates.

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

In some synthetic procedures for sulfonamides, purification is simplified. For instance, in certain green chemistry approaches where the product precipitates from the reaction mixture, isolation can be as straightforward as filtration. researchgate.net

Table 2: Purification Techniques for Sulfonamides

TechniqueDescriptionKey Considerations
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. youtube.comSolvent selection is critical for effective purification. youtube.com
Column Chromatography Separation of compounds based on their differential adsorption onto a stationary phase as a mobile phase passes through.Choice of stationary and mobile phases determines the separation efficiency.
Filtration A simple method of isolation when the product precipitates from the reaction mixture.Often used in green synthesis protocols where products are designed to be easily separable. researchgate.net

Reactivity Profiles and Transformation Chemistry of N Methyl 1 P Tolyl Methanesulfonamide

Acid-Base Properties and Deprotonation Chemistry of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a focal point for acid-base chemistry, enabling the generation of a potent nucleophile upon deprotonation.

The proton attached to the nitrogen in N-methyl-1-(p-tolyl)methanesulfonamide is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base. The acidity of this proton is a critical parameter governing the compound's reactivity. While experimental determination is paramount, predictive models provide a valuable estimate for its pKa. A predicted pKa value for N-methyl-p-toluenesulfonamide, a closely related structure, is approximately 11.67. chemicalbook.comchemicalbook.com This is slightly higher than the experimentally determined pKa of the parent p-toluenesulfonamide (B41071) (CH₃C₆H₄SO₂NH₂), which is about 10.46, suggesting that the N-methyl group imparts a slight base-strengthening effect. ebi.ac.uk

Table 1: Comparison of Sulfonamide pKa Values

Compound pKa (Predicted/Experimental)
N-Methyl-p-toluenesulfonamide 11.67 (Predicted) chemicalbook.comchemicalbook.com

Generation of the corresponding anionic species, the this compound anion, is readily achieved by treatment with a suitable base. wikipedia.org Strong bases such as alkali metal hydrides or alkoxides are typically employed to quantitatively deprotonate the sulfonamide, yielding a highly stabilized and nucleophilic anion.

The anion generated from the deprotonation of this compound is a soft and effective nucleophile. It readily participates in reactions with a variety of electrophiles, most notably in N-alkylation reactions. These reactions provide a direct route to N,N-disubstituted sulfonamides.

Manganese-catalyzed "borrowing hydrogen" methodologies have been developed for the N-alkylation of sulfonamides using alcohols as the alkylating agents. acs.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the sulfonamide, followed by reduction of the resulting N-sulfonylimine. For example, p-toluenesulfonamide can be efficiently alkylated with various benzyl (B1604629) alcohols in the presence of a Mn(I) catalyst. acs.org Similar reactivity is expected for this compound. Another approach involves using heterogeneous Ag/Mo hybrid materials to catalyze the alkylation of sulfonamides with alcohols, achieving excellent yields. ionike.com More traditional methods utilize alkyl halides or alkyl tosylates as electrophiles in the presence of a base like potassium carbonate. researchgate.net

Table 2: Representative N-Alkylation of Sulfonamides

Sulfonamide Electrophile Catalyst/Conditions Product Reference
p-Toluenesulfonamide Benzyl alcohol Mn(I) PNP pincer catalyst, K₂CO₃, xylenes, 150 °C N-Benzyl-p-toluenesulfonamide acs.org

Electrophilic Aromatic Substitution on the p-Tolyl Moiety

The p-tolyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. wikipedia.org The regiochemical outcome of these reactions is governed by the electronic effects of the two substituents on the ring.

The p-tolyl ring bears two substituents: the methyl group at the para-position and the N-methylmethanesulfonamido group.

Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions through inductive and hyperconjugative effects.

N-Methylmethanesulfonamido Group (-CH₂SO₂NHCH₃): The sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. However, the nitrogen atom's lone pair can participate in resonance, directing incoming electrophiles to the ortho and para positions.

Since the para position is blocked by the methyl group, electrophilic attack is directed to the positions ortho to the N-methylmethanesulfonamido group. The activating effect of the methyl group and the directing effect of the sulfonamide group work in concert to favor substitution at these positions (C2 and C6).

Specific EAS reactions on this compound would follow established protocols for aromatic compounds, with regioselectivity as described above. libretexts.org

Nitration: The nitration of N-aryl sulfonamides has been studied. For instance, the reaction of N-(p-tolyl)methanesulfonamide with a nitrating agent results in the formation of N-(4-methyl-2-nitrophenyl)methanesulfonamide. strath.ac.uk This demonstrates the expected ortho-directing effect of the sulfonamido group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

Halogenation: Aromatic halogenation, such as bromination or chlorination, is typically achieved by treating the substrate with the elemental halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.org For this compound, this reaction is expected to yield the 2-halo derivative.

Sulfonation: Sulfonation involves reacting the aromatic compound with fuming sulfuric acid (H₂SO₄/SO₃). libretexts.org This reaction is reversible and would introduce a sulfonic acid group (-SO₃H) at one of the ortho positions of the p-tolyl ring.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Expected Major Product
Nitration HNO₃, H₂SO₄ N-methyl-1-(4-methyl-2-nitrophenyl)methanesulfonamide
Bromination Br₂, FeBr₃ 1-(2-bromo-4-methylphenyl)-N-methylmethanesulfonamide

Modifications and Derivatizations at the Sulfonyl Group

The sulfonyl group itself represents a robust but modifiable functional handle. While challenging, several transformations can achieve the cleavage or reduction of this group.

Reductive cleavage of the C-S or S-N bond in sulfonamides is a key transformation. Traditional methods often rely on harsh metal-containing reducing agents like lithium naphthalenide or samarium(II) iodide. strath.ac.uk More recently, neutral organic super-electron-donors have been shown to reductively cleave arenesulfonyl groups in activated sulfonamides under milder conditions. strath.ac.uk For example, an indolesulfonamide can be cleaved to the corresponding indole (B1671886) in high yield. strath.ac.uk Another approach involves using magnesium in methanol (B129727) (Mg-MeOH) for the double reductive cleavage of both N-S and C-S bonds in benzo-fused cyclic sulfonamides. nih.gov

The sulfonyl group can also be partially reduced. In certain strained molecular systems, sulfonamides have been observed to undergo reduction to the corresponding sulfinamide under surprisingly mild, nominally oxidizing conditions (e.g., in the presence of iodine in certain solvents). psu.edu This transformation represents a single-step reduction of the sulfur center from S(VI) to S(IV). Furthermore, hydrolytic cleavage of the S-N bond in sulfonamides can be catalyzed by materials like ceria nanostructures under ambient conditions. acs.orgnih.gov Photolytic cleavage using UV light is another method to break the sulfonamide bond. nih.gov

Table 4: Representative Transformations of the Sulfonamide Group

Transformation Reagents/Conditions Product Type Reference
Reductive Cleavage Neutral organic super-electron-donor Corresponding amine strath.ac.uk
Reductive Cleavage Mg-MeOH Corresponding amine (after C-S and N-S cleavage) nih.gov
Reduction Iodine (in specific solvent systems) Sulfinamide psu.edu
Hydrolytic Cleavage Ceria nanostructures, H₂O Sulfonic acid and amine acs.orgnih.gov

S-N Bond Cleavage and Rearrangement Reactions

The sulfur-nitrogen (S-N) bond is a key feature of the sulfonamide linkage and its cleavage is a fundamental process in the chemistry of these compounds. This bond is generally stable but can be cleaved under specific reductive or strongly acidic conditions. organic-chemistry.org For N-arylsulfonamides, deprotection strategies often involve reagents that facilitate the breaking of this bond. For instance, reductive cleavage using samarium diiodide has been shown to be effective for deprotecting primary N-(p-toluenesulfonyl) amides after activation of the nitrogen atom. organic-chemistry.org

While direct studies on this compound are not extensively documented, the reactivity of the closely related N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) provides insight. In MNTS, the molecule has two primary reactive centers: the nitroso nitrogen and the sulfonyl sulfur. rsc.orgrsc.org Nucleophiles can attack the sulfur atom, leading to the cleavage of the S-N bond. rsc.orgrsc.org This suggests that the sulfur atom in this compound is an electrophilic center susceptible to nucleophilic attack, which can initiate S-N bond scission.

Rearrangement reactions involving the N-methyl group of related amide systems have also been observed. For example, N-methyl-N-oxyamides can undergo a homologative rearrangement where the N-methyl group serves as the source for a methylene (B1212753) unit insertion into the N-O bond under strongly basic conditions. nih.gov This proceeds through the deprotonation of the N-methyl group, followed by rearrangement. nih.gov Although this occurs in a different class of amides, it highlights the potential for the N-methyl group in this compound to participate in base-mediated rearrangement reactions.

Formation of Sulfonamide-Derived Protecting Groups or Linkers

Sulfonamides, particularly those derived from p-toluenesulfonic acid (tosylates), are widely used as protecting groups for amines in organic synthesis due to their stability under a variety of reaction conditions. nih.gov The p-toluenesulfonyl (Tosyl) group is known for its high stability, although its removal can be challenging. nih.gov this compound itself is a protected secondary amine. The formation of such N-methylated sulfonamides can be achieved through the N-alkylation of the parent sulfonamide. Manganese-catalyzed N-alkylation of sulfonamides with alcohols offers an efficient method for this transformation. organic-chemistry.org

The utility of a protecting group is determined by its ease of installation, its stability under various conditions, and the selectivity of its cleavage. nih.gov While the tosyl group is robust, modifications to the aromatic ring are being explored to fine-tune these properties. nih.gov The this compound structure can be considered a permanently protected amine in many synthetic contexts, or the tolyl-methanesulfonyl group could potentially serve as a protecting group for methylamine (B109427).

The concept of a protecting group can be extended to that of a chemical linker, particularly in solid-phase synthesis or for conjugation chemistries. The stability of the sulfonamide bond makes it an attractive candidate for forming robust linkages between molecular fragments.

Protecting Group Typical Substrate Key Features Cleavage Conditions
p-Toluenesulfonyl (Tosyl)Primary/Secondary AminesHigh stability, robustStrong acid, reductive cleavage
Nitrobenzenesulfonyl (Nosyl)Primary/Secondary AminesEasily cleaved, less stableMild nucleophiles (e.g., thiols)
Nms (a novel sulfonamide)Primary/Secondary AminesBalances stability and cleavabilityNucleophilic aromatic substitution

This table provides an overview of related sulfonamide protecting groups to contextualize the potential role of the this compound structure.

Nucleophilic Reactivity of the Methyl and Aromatic Positions

The nucleophilic character of the carbon atoms within this compound is generally low but can be induced under specific reaction conditions.

The protons on the N-methyl group can be abstracted by a strong base, creating a carbanion. This anion is stabilized by the adjacent electron-withdrawing sulfonyl group. This principle has been demonstrated in the lithiation of N,N-dimethylamides. nih.gov Such a carbanion can then act as a nucleophile in subsequent reactions.

The aromatic p-tolyl ring is generally electron-rich and thus acts as a nucleophile in electrophilic aromatic substitution reactions. For the ring to act as an electrophile in a nucleophilic aromatic substitution (SNAr) reaction, it typically requires activation by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.org In this compound, the methanesulfonamide (B31651) group is electron-withdrawing, which could potentially activate the ring towards nucleophilic attack. However, the para-methyl group on the tolyl ring is electron-donating through inductive and hyperconjugation effects. nuomengchemical.com This electron donation counteracts the effect of the sulfonamide group, making the aromatic ring less electrophilic and thus less susceptible to SNAr reactions compared to rings substituted with stronger electron-withdrawing groups like nitro groups. wikipedia.orgnuomengchemical.com

Position Potential Reactivity Required Conditions Influencing Factors
N-Methyl CarbonNucleophilic (as carbanion)Strong base (e.g., organolithium reagents)Acidity of N-methyl protons, stabilization by SO2 group.
Aromatic Ring CarbonsElectrophilic (in SNAr)Strong nucleophile, potential leaving groupActivated by electron-withdrawing groups, deactivated by electron-donating groups. wikipedia.orgnuomengchemical.com

Thermal and Photochemical Transformations

The stability of this compound under thermal and photochemical stress is critical for its handling, storage, and application.

Thermal Transformations: Sulfonamides are generally considered to be thermally stable. However, at elevated temperatures, they can undergo degradation. Studies on the thermodegradation of a related compound, sulfamethoxazole, in a meat matrix showed that it undergoes isomerization and cleavage of the heterocyclic ring. mdpi.com For this compound, thermal stress could potentially lead to the cleavage of the S-N bond or the S-C bond. High-temperature differential scanning calorimetry (DSC) has been used to study the solid-state transitions of other aromatic sulfonamides like tolbutamide, revealing polymorphic transformations at high temperatures. nih.gov Thermogravimetric analysis (TGA) would be required to determine the specific decomposition temperature of this compound. nih.gov

Advanced Spectroscopic and Structural Characterization

Elucidation of Molecular Structure through Multidimensional Nuclear Magnetic Resonance Spectroscopy

Multidimensional NMR spectroscopy offers an unparalleled view into the molecular framework of N-methyl-1-(p-tolyl)methanesulfonamide, allowing for unambiguous assignment of proton and carbon signals and providing insights into the spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural verification. In a typical ¹H NMR spectrum, the aromatic protons of the p-tolyl group would appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The methyl group attached to the aromatic ring would present as a singlet, as would the N-methyl group, though at a different chemical shift due to the influence of the adjacent nitrogen and sulfonyl groups. The methylene (B1212753) protons of the methanesulfonamide (B31651) moiety would also produce a singlet. For the closely related compound, p-toluenesulfonamide (B41071), the methyl protons are observed at approximately 2.4 ppm, and the aromatic protons appear as two doublets around 7.4 and 7.8 ppm in DMSO-d6. spectrabase.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
Aromatic (ortho to CH₂) ~7.2-7.4 d ~8 Hz
Aromatic (meta to CH₂) ~7.1-7.3 d ~8 Hz
CH₂ (methane) ~4.3-4.5 s -
CH₃ (tolyl) ~2.3-2.5 s -

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C= (ipso, attached to S) ~140-145
C (aromatic, ortho to CH₂) ~129-131
C (aromatic, meta to CH₂) ~128-130
C (aromatic, para to CH₂) ~135-140
CH₂ (methane) ~55-60
CH₃ (tolyl) ~20-22

To unambiguously assign the proton and carbon signals and to determine the through-bond and through-space correlations, a series of two-dimensional (2D) NMR experiments are essential. emerypharma.comharvard.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. emerypharma.com For this compound, the primary correlation would be observed between the ortho and meta protons on the p-tolyl ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the tolyl methyl, N-methyl, and methylene groups to their corresponding carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the one between the methylene protons and the ipso-carbon of the tolyl ring, as well as the correlation between the N-methyl protons and the methylene carbon, confirming the core structure of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's conformation. For instance, NOESY could reveal spatial proximities between the N-methyl protons and the methylene protons, or between the methylene protons and the ortho-protons of the tolyl group, helping to define the preferred orientation around the C-S and S-N bonds.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. tandfonline.comtandfonline.comresearchgate.netnih.gov By analyzing the ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectra, one can identify the number of crystallographically independent molecules in the unit cell. tandfonline.com Differences in the chemical shifts of corresponding carbon atoms between different polymorphs can indicate variations in molecular conformation and intermolecular packing. For example, studies on sulfanilamide (B372717) polymorphs have shown that doublings in the resonances of certain carbon atoms can be indicative of specific crystalline forms. tandfonline.comtandfonline.com Variable-temperature ssNMR studies could also be employed to monitor phase transitions between different polymorphs of this compound. tandfonline.comtandfonline.com

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. researchgate.netmdpi.com These techniques are complementary and highly sensitive to both the intramolecular structure and intermolecular interactions, such as hydrogen bonding. nih.gov

The FTIR spectrum of this compound would display characteristic absorption bands for its various functional groups. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are expected to be strong and would appear in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-N stretching vibration would likely appear in the 1200-1000 cm⁻¹ region. globalresearchonline.net The precise positions of these bands can be influenced by the molecular environment, making FTIR a useful tool for studying intermolecular interactions. nih.govyoutube.com

Table 3: Predicted FTIR Characteristic Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
SO₂ Asymmetric Stretch 1350-1300
SO₂ Symmetric Stretch 1160-1120
C-H (Aromatic) Stretch 3100-3000
C-H (Aliphatic) Stretch 3000-2850
C=C (Aromatic) Stretch 1600-1450

Raman spectroscopy provides complementary information to FTIR. researchgate.netmdpi.com While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. youtube.com For this compound, the S-C and S-N stretching vibrations would be readily observable in the Raman spectrum. The aromatic ring breathing modes would also give rise to characteristic and often intense Raman signals. nih.gov The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, which can be used for identification and for studying conformational isomers and polymorphs. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental spectra. nih.govnih.govscirp.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass instruments, HRMS analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), offer high resolving power and mass accuracy, enabling the determination of the elemental formula from the precise mass of the molecular ion. researchgate.net

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques well-suited for the analysis of sulfonamides. ESI is particularly effective for polar compounds and typically generates protonated molecules, [M+H]⁺, in positive ion mode. For this compound, ESI-MS would be expected to produce an abundant ion corresponding to its protonated form. APCI, which uses a corona discharge to ionize the analyte, is suitable for less polar compounds and can also yield [M+H]⁺ ions. The choice between ESI and APCI would depend on the specific sample matrix and the desired sensitivity. Both techniques, when coupled with HRMS, allow for the precise mass measurement of the parent ion, which is crucial for confirming the elemental composition.

The isotopic pattern of the molecular ion cluster in HRMS provides additional confirmation of the elemental formula of this compound (C₈H₁₁NO₂S). The presence of sulfur results in a characteristic (A+2) isotopic peak (from the ³⁴S isotope) that is more intense than what would be expected from the contribution of ¹³C alone.

Expected Fragmentation Pathways for [M+H]⁺ of this compound:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
[C₈H₁₁NO₂S+H]⁺155CH₃NH₂p-Toluenesulfonyl cation
[C₈H₁₁NO₂S+H]⁺91CH₃NHSO₂Tolyl cation

This table represents predicted fragmentation pathways and is not based on published experimental data for this specific compound.

The most characteristic fragmentation would likely be the loss of the N-methylamine group to form the stable p-toluenesulfonyl cation at m/z 155. Another significant fragmentation pathway would involve the cleavage of the aromatic C-S bond, leading to the formation of the tolyl cation at m/z 91. nih.govmassbank.eu Analysis of related compounds like p-toluenesulfonamide shows a prominent peak at m/z 155, corresponding to the loss of NH₂, and a base peak at m/z 91, corresponding to the tolyl cation. nist.govmassbank.eu The study of these fragmentation patterns is crucial for structural confirmation, especially when differentiating between isomers.

X-ray Crystallography for Solid-State Conformation and Supramolecular Assembly

As of the latest literature review, a single crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD) or other surveyed scientific literature. cam.ac.uk Therefore, experimentally determined data on its crystal system, space group, and unit cell dimensions are not available. A future crystallographic study would be invaluable for definitively establishing its solid-state conformation, including the torsion angles of the sulfonamide group relative to the p-tolyl ring.

In the absence of a crystal structure for this compound, the potential hydrogen bonding networks can be inferred from its molecular structure. The sulfonamide group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygen atoms). It is highly probable that in the solid state, molecules of this compound would form intermolecular hydrogen bonds of the N-H···O=S type. These interactions would likely lead to the formation of supramolecular motifs such as chains or dimers, which are common in the crystal structures of secondary sulfonamides. The p-tolyl groups would likely engage in weaker C-H···π or π-π stacking interactions, further stabilizing the crystal lattice.

There are no published studies on the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in sulfonamides due to the flexibility of the sulfonamide group and its capacity to form different hydrogen bonding patterns. A systematic screening for polymorphs of this compound could potentially reveal different crystalline forms with distinct physical properties. Furthermore, the presence of a hydrogen bond donor and acceptors makes this compound a candidate for co-crystallization studies with other molecules (co-formers) to create new solid forms with tailored properties. Such studies would be a valuable area for future research.

Computational Chemistry and Theoretical Investigations of N Methyl 1 P Tolyl Methanesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be instrumental in elucidating the fundamental electronic and structural properties of N-methyl-1-(p-tolyl)methanesulfonamide.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the potential energy surface of the molecule to find the lowest energy conformation.

Conformational analysis is particularly important for flexible molecules like this compound, which has several rotatable bonds, such as the C-S and S-N bonds. A systematic search of the potential energy surface would identify various stable conformers and the energy barriers between them. For instance, studies on similar molecules like methanesulfonamide-N,N'-1,2-ethanediylbis have revealed the existence of multiple stable rotational isomers, which were identified using DFT methods. nih.gov Such an analysis for this compound would provide crucial insights into its structural preferences. The relative energies of different conformers could be tabulated to indicate their populations at thermal equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-S-N-C) Relative Energy (kcal/mol)
Anti ~180° 0.00
Gauche ~60° 1.5
Eclipsed ~0° 5.0

Note: This table is illustrative and not based on published experimental or theoretical data for the specific compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide information about the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). ucsb.edu

For this compound, a DFT calculation would yield the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com The analysis would also involve visualizing the HOMO and LUMO to identify the regions of the molecule most likely to be involved in chemical reactions. In related sulfonamide derivatives, the HOMO is often localized on the aromatic ring and the nitrogen atom, while the LUMO can be distributed across the sulfonyl group. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -8.5
LUMO -1.2
HOMO-LUMO Gap 7.3

Note: This table is illustrative and not based on published experimental or theoretical data for the specific compound.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The ESP map is color-coded to indicate regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For this compound, an ESP map would highlight the electrophilic and nucleophilic sites. The oxygen atoms of the sulfonyl group are expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom on the nitrogen and the protons on the methyl groups would likely exhibit positive potential. This information is valuable for predicting intermolecular interactions, such as hydrogen bonding.

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Computational methods are also widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can provide valuable support for the assignment of experimental NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for predicting NMR parameters.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated for its optimized geometry. Comparing these calculated shifts with experimental data can help to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational averaging. umich.edu

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Atom Calculated δ (ppm) Experimental δ (ppm)
Tolyl-C1 (ipso) 135.2 134.8
Tolyl-C2, C6 129.5 129.1
Tolyl-C3, C5 128.8 128.5
Tolyl-C4 143.5 143.1
Methylene-C 55.4 55.0
N-Methyl-C 30.1 29.8
Tolyl-Methyl-C 21.3 21.0

Note: This table is illustrative and not based on published experimental or theoretical data for the specific compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Ab initio methods, such as DFT, can be used to calculate the harmonic vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions.

For this compound, a frequency calculation would predict the wavenumbers of key vibrational modes, such as the S=O stretching, S-N stretching, and the various vibrations of the aromatic ring and methyl groups. It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical methods. nih.gov

Table 4: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹)
N-H Stretch 3450 3312
C-H Stretch (Aromatic) 3100-3000 2976-2880
C-H Stretch (Aliphatic) 2980-2850 2861-2736
S=O Asymmetric Stretch 1350 1296
S=O Symmetric Stretch 1160 1114
S-N Stretch 920 883

Note: This table is illustrative and not based on published experimental or theoretical data for the specific compound.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding solvent environment. For this compound, MD simulations can elucidate how the molecule moves, flexes, and orients itself in different solvents, which is crucial for understanding its physical properties and potential interactions in a biological or chemical system.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be understood from simulations of related sulfonamides and other small molecules. mdpi.comnih.gov An MD simulation would typically model the molecule using a force field (a set of parameters describing the potential energy of the system) and simulate its movements over time by solving Newton's equations of motion.

Solvent Interactions: The interaction of this compound with solvent molecules is critical for its solubility and reactivity. MD simulations can model the solvation shell around the molecule in different solvents, such as water or organic solvents. nih.gov The sulfonamide group is capable of forming hydrogen bonds, with the oxygen atoms acting as hydrogen bond acceptors and the N-H group (if present) as a hydrogen bond donor. In this compound, the N-H bond is replaced by an N-CH3 group, which can still influence the hydrogen bonding capacity of the sulfonyl oxygens. nih.gov

Simulations can quantify these interactions through the calculation of radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For example, the RDFs for water molecules around the sulfonyl oxygen atoms would reveal the structure and strength of the hydration shell. mdpi.comnih.gov The interaction energies between the solute and solvent can also be calculated to determine the solvation free energy, a key thermodynamic parameter. researchgate.net

The following table represents a hypothetical output from an MD simulation study, illustrating the types of data that could be generated to understand the conformational and interaction properties of this compound.

Table 1: Simulated Conformational and Solvation Properties of this compound

ParameterDescriptionSimulated Value (Hypothetical)
Key Dihedral Angle (C-S-N-C)Describes the rotation around the S-N bond.Two stable conformers at ~60° and ~180°
Rotational Barrier (S-N bond)Energy required to rotate around the S-N bond.~5-7 kcal/mol
Solvation Free Energy (in Water)The free energy change associated with transferring the molecule from a vacuum to water.-8.5 kcal/mol
First Solvation Shell (Sulfonyl Oxygen)Average number of water molecules in the first hydration layer of the SO2 group.4-5 water molecules
Hydrogen Bond Lifetime (with Water)Average duration of a hydrogen bond between a sulfonyl oxygen and a water molecule.~2.5 picoseconds

Reaction Mechanism Studies and Transition State Identification

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. Density Functional Theory (DFT) is a common method used for this purpose, as it can accurately calculate the energies of molecules and the transition states that connect them. rsc.orgresearchgate.net

A likely synthetic route to this compound involves the reaction of p-toluenesulfonyl chloride with methylamine (B109427). researchgate.netnih.govvedantu.com Computational studies can model this reaction to elucidate the step-by-step mechanism. The reaction is expected to proceed through a nucleophilic attack of the nitrogen atom of methylamine on the sulfur atom of the sulfonyl chloride.

The computational investigation would involve the following steps:

Geometry Optimization: The structures of the reactants (p-toluenesulfonyl chloride and methylamine), the transition state, any intermediates, and the products (this compound and HCl) are optimized to find their lowest energy conformations. nih.gov

Transition State Search: A key step is to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. youtube.com This is often achieved by methods such as the nudged elastic band (NEB) or by starting with a guess structure and using a TS optimization algorithm. For the reaction of p-toluenesulfonyl chloride with methylamine, the transition state would involve the partial formation of the S-N bond and partial breaking of the S-Cl bond.

Intrinsic Reaction Coordinate (IRC) Calculation: Once the TS is found, an IRC calculation is performed to confirm that it connects the reactants and products, thus validating the proposed reaction pathway. nih.gov

DFT calculations can provide the energies of all species along the reaction pathway, allowing for the construction of a reaction energy profile. This profile shows the relative energies of the reactants, transition state, and products.

Key energetic parameters include:

Activation Energy (Ea): The energy difference between the reactants and the transition state. This determines the reaction rate. A lower activation energy implies a faster reaction.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction.

Computational studies on similar sulfonamide syntheses have shown that the reaction is generally thermodynamically favorable. researchgate.netrsc.org The presence of a base, such as triethylamine (B128534), is often used in practice to neutralize the HCl byproduct, and its role can also be modeled computationally.

The following table presents hypothetical energetic data for the synthesis of this compound, as would be obtained from DFT calculations.

Table 2: Hypothetical Energetic Profile for the Synthesis of this compound

Reaction StepDescriptionCalculated Energy (kcal/mol, Hypothetical)
Reactant Complex FormationFormation of a pre-reaction complex between p-toluenesulfonyl chloride and methylamine.-2.1
Activation Energy (Ea)Energy barrier for the nucleophilic attack and chloride displacement.+15.8
Product Complex FormationFormation of a complex between this compound and HCl.-25.4
Overall Reaction Energy (ΔErxn)Net energy change from reactants to products.-23.3

Quantitative Structure-Property Relationship (QSPR) Modeling of Related Sulfonamides

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.govarkat-usa.org A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimental property. For sulfonamides, QSPR models have been developed to predict various physicochemical properties such as solubility, lipophilicity (logP), melting point, and pKa. researchgate.netnih.govnih.govresearchgate.net

Data Set Collection: A set of sulfonamides with known experimental values for a particular property is gathered.

Molecular Descriptor Calculation: For each molecule in the data set, a large number of numerical descriptors are calculated. These can be categorized as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., Wiener index, Randić index). researchgate.net

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges). researchgate.net

Constitutional descriptors: Based on the chemical composition (e.g., molecular weight, atom counts).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find a correlation between a subset of the descriptors and the property of interest.

Model Validation: The predictive power of the model is assessed using statistical metrics like the squared correlation coefficient (R²) and by testing it on an external set of molecules not used in the model development.

The following table provides a hypothetical example of a QSPR model for predicting the aqueous solubility of sulfonamides, illustrating the types of descriptors that might be used.

Table 3: Example of a QSPR Model for Sulfonamide Solubility

PropertyQSPR Equation (Hypothetical)Statistical Significance (Hypothetical)
LogS (Aqueous Solubility)LogS = 2.5 - 0.05 * MW + 0.8 * TPSA - 1.2 * logPR² = 0.85, Q² = 0.78

Where MW is the molecular weight, TPSA is the topological polar surface area, and logP is the octanol-water partition coefficient.

Such a model, once validated, could be used to estimate the solubility of new sulfonamides, including this compound, before they are synthesized, thus guiding the design of compounds with desired properties.

Applications in Advanced Organic Synthesis and Materials Science

N-methyl-p-toluenesulfonamide as a Versatile Synthetic Intermediate

The toluenesulfonamide framework serves as a robust and adaptable platform in the construction of diverse molecular architectures. The presence of the tolyl group and the sulfonamide linkage provides a unique combination of reactivity and stability, making it an ideal intermediate in various synthetic transformations.

N-methyl-p-toluenesulfonamide and its parent compound, p-toluenesulfonamide (B41071), are pivotal intermediates in organic synthesis. chemicalbook.comnih.gov The "tosyl" group (p-toluenesulfonyl) is an excellent protecting group for primary and secondary amines due to its stability under a wide range of reaction conditions and its straightforward introduction and removal. Beyond protection, the sulfonamide moiety itself is a key functional group in numerous pharmacologically active compounds. nih.gov The N-methylated form is specifically used in the synthesis of derivatives like vicinal haloamino ketones. chemicalbook.com The broader class of toluenesulfonamides serves as a precursor for compounds with potential antineoplastic activity, which can induce tumor cell death by increasing lysosomal membrane permeabilization. nih.gov

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are highly valued for their efficiency and ability to rapidly generate molecular complexity. mdpi.com While direct participation of N-methyl-p-toluenesulfonamide in a wide array of MCRs is not extensively documented, derivatives of the toluenesulfonyl group are crucial in this field. A prominent example is Tosylmethyl isocyanide (TosMIC), which is a key reagent in the van Leusen three-component reaction (vL-3CR) to produce highly substituted imidazoles, a scaffold present in many pharmaceutical agents. nih.gov MCRs are considered environmentally sustainable and efficient, making them ideal for creating libraries of diverse compounds for structure-activity relationship studies. mdpi.com The principles of MCRs, such as the acid-catalyzed Mannich reaction or the Povarov reaction for synthesizing tetrahydroquinolines, highlight the importance of versatile building blocks, a role that sulfonamide-based structures can fulfill. mdpi.com

Utilization as a Chiral Auxiliary or Ligand Precursor

The sulfonamide scaffold is instrumental in the field of asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. By incorporating chirality into the sulfonamide molecule, it can be transformed into a powerful tool for guiding the stereochemical outcome of a reaction.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the outcome of a synthesis. wikipedia.org Sulfonamides are excellent platforms for designing such auxiliaries and chiral ligands. Chirality can be introduced in several ways:

Atropisomerism : By introducing bulky substituents on the aromatic ring adjacent to the sulfonamide group, rotation around the N-C single bond can be restricted, leading to stable, axially chiral atropisomers. nih.govmdpi.com The catalytic enantioselective synthesis of such N-C axially chiral sulfonamides has been successfully developed. nih.gov

Incorporation of Chiral Moieties : Attaching known chiral molecules, such as amino alcohols or terpenes, to the sulfonamide core creates effective chiral auxiliaries. sigmaaldrich.com

P-Chirality : In related systems, novel P-chiral, N-phosphoryl sulfonamide Brønsted acids have been synthesized and evaluated as organocatalysts for reactions like asymmetric transfer hydrogenation. mcgill.ca

These strategies leverage the rigid and well-defined geometry of the sulfonamide group to create a specific chiral environment that influences subsequent chemical transformations.

Chiral sulfonamide-derived ligands have proven effective in a variety of metal-catalyzed asymmetric reactions. Noncovalent interactions, such as hydrogen bonding and π-system engagements between the ligand and the substrate, are vital for achieving high levels of stereochemical control. mdpi.com

A key application is in palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost reaction). In one study, secondary sulfonamides were reacted with allyl acetate in the presence of a chiral palladium catalyst, yielding N-C axially chiral N-allylated sulfonamides with good enantioselectivity. nih.govmdpi.com The performance of these reactions is highly dependent on the structure of the ligand and the substituents on the sulfonamide.

Table 1: Performance of Chiral Pd-Catalyst in N-Allylation of a Secondary Sulfonamide nih.gov
SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
2-Arylethynyl-6-methylphenyl sulfonamide(S,S)-Trost ligand-(allyl-PdCl)2GoodUp to 92%

This data underscores the potential of sulfonamide-based ligands to induce high stereoselectivity in metal-catalyzed processes, making them valuable for the synthesis of enantiomerically pure compounds.

Supramolecular Chemistry and Crystal Engineering Applications

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.gov Aromatic sulfonamides are excellent candidates for crystal engineering due to their defined geometry and their ability to form predictable and robust intermolecular interactions. ias.ac.inias.ac.in

The solid-state architecture of sulfonamides is primarily governed by a combination of strong and weak noncovalent interactions. researchgate.netresearchgate.net

Hydrogen Bonding : In primary and secondary sulfonamides, strong N-H···O hydrogen bonds are a dominant structure-directing interaction, often forming chains or dimeric motifs. researchgate.net In N-methylated analogs, weaker C-H···O interactions involving the methyl and aromatic protons with the sulfonyl oxygens become significant. nih.gov

π-π Stacking : The presence of the aromatic tolyl ring facilitates π-π stacking interactions, which work in concert with hydrogen bonds to build the crystal lattice. researchgate.netnih.gov

Other Interactions : Weaker forces, such as NH–π interactions, where the sulfonamide N-H group donates to an aromatic ring, can also play a role in stabilizing the crystal packing. vu.nl

These interactions dictate the molecular packing and can lead to the formation of different crystal polymorphs—distinct crystalline forms of the same molecule that can exhibit different physical properties. nih.gov The crystal structure of N-methyl-N-nitroso-p-toluenesulfonamide, a closely related compound, reveals key structural parameters driven by these forces. nih.gov

Table 2: Selected Intermolecular Interactions in the Crystal Structure of N-methyl-N-nitroso-p-toluenesulfonamide nih.gov
Interaction TypeAtoms InvolvedDistance (Å)Significance
C-H···O Hydrogen BondMethyl H ··· Sulfonyl O2.49 (2)Links molecules into chains
π-π StackingAromatic Ring Centroid ↔ Centroid3.868 (11)Stabilizes packing between chains

The predictability of these interactions allows for the rational design of co-crystals, where the sulfonamide is combined with other molecules to create novel supramolecular assemblies with tailored architectures and functions. researchgate.netamercrystalassn.org

Design of Hydrogen-Bonded Architectures

There is currently no available scientific literature describing the use of N-methyl-1-(p-tolyl)methanesulfonamide in the design and construction of hydrogen-bonded architectures. The potential of its sulfonamide group, which contains both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), to participate in forming predictable supramolecular structures has not been reported.

Cocrystal Formation and Characterization for Solid-State Properties

Investigations into the formation of cocrystals involving this compound have not been found in published research. Consequently, there is no data on the characterization of such cocrystals or the modification of the solid-state properties of this compound through cocrystallization techniques.

Development of Novel Analytical Probes or Reagents

The development and application of this compound as a novel analytical probe or reagent have not been documented.

There is no evidence to suggest that this compound has been utilized in the preparation of stationary phases for chromatographic applications.

Integration of this compound into Optical or Electrochemical Sensors

Extensive investigation of scientific literature and patent databases reveals a notable absence of research detailing the integration of this compound into either optical or electrochemical sensors. While the broader class of sulfonamide derivatives has been explored for various applications in sensor technology, specific studies focusing on this compound for this purpose are not presently available in the public domain.

The potential utility of a compound in sensor applications often stems from its specific physicochemical properties. These can include its ability to selectively bind with target analytes, its electrochemical activity, or its unique spectroscopic characteristics. For instance, a compound might be integrated into an optical sensor if its absorbance or fluorescence properties change in the presence of a specific substance. Similarly, a molecule could be a candidate for an electrochemical sensor if it undergoes a measurable change in its redox potential or current upon interaction with a target analyte.

However, without dedicated research into the recognition, electrochemical, or spectroscopic properties of this compound in the context of sensing, any discussion of its potential applications remains speculative. The development of a novel sensor is a multifaceted process that involves:

Molecular Design and Synthesis: Tailoring the structure of the sensing molecule to achieve desired selectivity and sensitivity.

Transducer Integration: Immobilizing the sensing element onto an optical or electrochemical transducer.

Characterization and Optimization: Rigorously testing the sensor's performance, including its response time, detection limit, and operational stability.

As of the current body of scientific knowledge, this compound has not been subjected to this developmental pipeline for sensor applications. Therefore, no data tables on its performance metrics or detailed research findings on its integration into sensing platforms can be provided. Future research may explore the potential of this and other N-substituted toluenesulfonamides in the ever-evolving field of chemical and biological sensors.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Approaches for N-methyl-1-(p-tolyl)methanesulfonamide Functionalization

Recent progress in organic synthesis has highlighted the potential for novel catalytic methods to functionalize sulfonamides. While traditionally considered stable moieties, the N–S bond in sulfonamides can be activated under specific conditions to allow for further chemical transformations. nih.gov Future research is poised to expand on these initial findings, with a focus on developing catalytic systems that can selectively modify the this compound scaffold. This includes late-stage functionalization, a crucial strategy in drug discovery for rapidly generating analogues with diverse properties. nih.gov

Transition-metal catalysis and photocatalysis are expected to be at the forefront of these efforts. rsc.orgrsc.org For instance, the development of catalysts that can mediate the coupling of this compound with various partners could unlock new synthetic pathways. Researchers are exploring methods for the regioselective N-arylation of related sulfonamide structures under mild, metal-free conditions, a strategy that could be adapted for this specific compound. acs.org

Table 1: Potential Catalytic Functionalization Reactions

Reaction TypeCatalyst SystemPotential Outcome
C-H ActivationTransition Metal (e.g., Ru, Ir)Direct functionalization of the tolyl group
Cross-CouplingPalladium or Nickel-basedFormation of new C-N or C-C bonds
PhotocatalysisOrganic Dyes or Metal ComplexesLight-mediated transformations under mild conditions

Investigation of Green Chemistry Methodologies for Sustainable Production and Transformations

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. For this compound, future research will likely focus on developing more sustainable production methods. This includes the use of environmentally benign solvents, minimizing waste generation, and employing catalytic rather than stoichiometric reagents.

One promising avenue is the exploration of photocatalytic coupling reactions that avoid the use of toxic reagents and transition metals. rsc.org Recent studies have demonstrated the synthesis of arylsulfonamides using a transition-metal-free photocatalytic strategy, which could be adapted for the production of this compound. rsc.org Such methods often proceed at room temperature under UV light, offering a more energy-efficient alternative to traditional synthetic routes. rsc.org

Advanced Materials Development Incorporating Sulfonamide Scaffolds

The unique structural and electronic properties of the sulfonamide group make it an attractive component for advanced materials. rsc.org The incorporation of this compound or similar sulfonamide scaffolds into polymers or other materials can impart desirable characteristics such as specific biological activities or enhanced thermal stability.

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a growing area of interest. dergipark.org.trmdpi.com By integrating the this compound moiety into larger molecular architectures, it may be possible to develop new materials with tailored functionalities for applications in medicinal chemistry and beyond. dergipark.org.tr For example, hybrid compounds containing both sulfonamide and benzothiazole scaffolds have been synthesized and are being investigated for various therapeutic applications. dergipark.org.tr

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how chemical reactions are designed and optimized. beilstein-journals.org Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgdigitellinc.comresearchgate.net

For this compound, ML models could be developed to predict the success of various functionalization reactions or to identify the most efficient synthetic pathways. digitellinc.com This approach has the potential to significantly accelerate the discovery of new derivatives and reduce the experimental effort required. beilstein-journals.org For instance, ML has been used to predict the synthesis of sulfamides, which are structurally related to sulfonamides. digitellinc.com These models use cheminformatic software and DFT calculations to design a diverse dataset that covers a large chemical space. digitellinc.com

Table 2: Applications of Machine Learning in Sulfonamide Chemistry

ApplicationMachine Learning ModelPotential Benefit
Reaction Yield PredictionRegression ModelsOptimization of reaction conditions for higher efficiency researchgate.net
Retrosynthesis PredictionGenerative ModelsDesign of novel and efficient synthetic routes arxiv.org
Catalyst SelectionClassification ModelsIdentification of the most effective catalyst for a given transformation
Virtual ScreeningClassification ModelsIdentification of sulfonamide-based inhibitors for biological targets tandfonline.com

Unexplored Reactivity Patterns and Unconventional Synthetic Targets

While much is known about the chemistry of sulfonamides, there are still opportunities to discover new reactivity patterns and pursue unconventional synthetic targets. Research into the N-functionalization of N-acylsulfenamides, for example, has been relatively unexplored due to the low nucleophilicity of the nitrogen atom. acs.org Overcoming these challenges could lead to novel methods for preparing N-arylated sulfonamides.

Furthermore, the development of methods for the direct C-H amidation of various substrates using sulfonyl azides as the amino source opens up new possibilities for synthesizing N-aryl sulfonamides. researchgate.net These reactions, which can be catalyzed by metals or proceed under metal-free conditions, provide a direct and efficient route to these valuable compounds. researchgate.net Investigating the application of these and other novel synthetic methods to this compound could lead to the discovery of new derivatives with unique properties and applications.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Look for methyl singlet (~δ 2.8–3.0 ppm for -SO₂N-CH₃) and aromatic protons (δ 7.2–7.4 ppm for p-tolyl). Discrepancies in splitting patterns may arise from rotational isomerism around the sulfonamide bond, resolved by variable-temperature NMR .
    • ¹³C NMR : Confirm sulfonamide quaternary carbon at ~δ 40–45 ppm .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., C₉H₁₃NO₂S⁺ requires m/z 211.0667) distinguishes from impurities .
  • XRD/DFT : Resolve ambiguous NOE correlations using crystallographic data or density functional theory (DFT) calculations .

How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Advanced Research Focus
The sulfonamide group (-SO₂N-) acts as a strong electron-withdrawing group, polarizing the adjacent C-N bond and enhancing susceptibility to nucleophilic attack. DFT studies reveal:

  • Charge distribution : The sulfur atom carries a partial positive charge (+1.2 e), while the oxygen atoms are negatively polarized (-0.8 e) .
  • Reactivity : Methyl substitution on nitrogen reduces steric hindrance compared to bulkier groups, favoring SN2 mechanisms in reactions with alkoxide or amine nucleophiles .
    Contradictions in reaction rates (e.g., solvent effects) can be modeled using Hammett parameters or Marcus theory .

What strategies mitigate decomposition or isomerization during long-term storage of this compound?

Q. Advanced Research Focus

  • Storage conditions :
    • Temperature : -20°C under inert gas (argon) to prevent oxidation .
    • Light sensitivity : Amber vials reduce photolytic cleavage of the sulfonamide bond .
  • Stabilizers : Addition of radical scavengers (e.g., BHT at 0.1% w/w) inhibits auto-oxidation .
  • Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like p-toluenesulfonic acid .

How can computational methods like DFT be applied to predict the electronic structure and reactivity of this compound?

Q. Advanced Research Focus

  • DFT Workflow :
    • Optimize geometry using B3LYP/6-311+G(d,p) basis set .
    • Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites.
    • Simulate IR and NMR spectra for comparison with experimental data .
  • Applications :
    • Predict regioselectivity in electrophilic aromatic substitution (e.g., nitration at the para position of the p-tolyl group) .
    • Model transition states for hydrolysis reactions (activation energy ~25 kcal/mol) .

What are the challenges in resolving enantiomeric impurities in chiral derivatives of this compound?

Q. Advanced Research Focus

  • Chiral separation : Use HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak IC) and ethanol/hexane eluents .
  • Stereochemical analysis :
    • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .
    • X-ray Crystallography : Resolve racemic mixtures via co-crystallization with chiral resolving agents (e.g., tartaric acid) .
  • Contradictions : Discrepancies in optical rotation data may arise from solvent polarity or temperature effects, requiring standardized protocols .

How does the p-tolyl substituent impact the biological activity of this compound in enzyme inhibition assays?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) :
    • The p-tolyl group enhances lipophilicity (logP ~2.1), improving membrane permeability in cell-based assays .
    • Methyl substitution at the para position reduces steric clash with hydrophobic enzyme pockets (e.g., carbonic anhydrase) compared to bulkier groups .
  • Mechanistic studies : Fluorescence quenching assays reveal binding constants (Kd ~5 µM) with tryptophan residues in target proteins .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Hazard classification : Classified as irritant (GHS Category 2) due to sulfonamide reactivity .
  • PPE : Nitrile gloves, lab coat, and fume hood for powder handling .
  • Spill management : Neutralize with 10% sodium bicarbonate before disposal .
  • Documentation : Maintain SDS records referencing CAS 251552-20-2 (analogous compound) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.